molecular formula C11H13IO2 B179882 tert-Butyl 3-iodobenzoate CAS No. 173406-17-2

tert-Butyl 3-iodobenzoate

Cat. No. B179882
M. Wt: 304.12 g/mol
InChI Key: XZUWLKIILSZGIR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-iodobenzoate is a chemical compound used as a building block for the synthesis of various biologically active compounds . It is an electron-rich aryl iodide . The compound has a molecular weight of 304.13 .


Synthesis Analysis

The synthesis of tert-Butyl 3-iodobenzoate involves the reaction of 3-iodobenzoic acid with Boc2O in dichloromethane under a nitrogen atmosphere . Another synthesis method involves the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts .


Molecular Structure Analysis

The molecular structure of tert-Butyl 3-iodobenzoate is represented by the formula C11H13IO2 . The InChI code for the compound is 1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 .


Chemical Reactions Analysis

Tert-Butyl 3-iodobenzoate is a strong free-radical source . It is used as a polymerization initiator, catalyst, vulcanizing agent, cross-linking agent, and chemical intermediate . The compound participates in various reactions, including the Heck reaction .


Physical And Chemical Properties Analysis

Tert-Butyl 3-iodobenzoate is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Thermal Decomposition Characteristics : The study of the thermal decomposition characteristics of tert-butyl peroxybenzoate (TBPB) showed that ionic liquids can affect the thermal decomposition process of TBPB, which is important for safety in industrial applications (Jiang et al., 2019).

  • Organic Synthesis : Tert-butyl peroxybenzoate has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, demonstrating its role in facilitating organic synthesis (Guo et al., 2014).

  • Fujiwara-Moritani Reactions : Tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important for organic synthesis, particularly at room temperature (Liu & Hii, 2011).

  • Radioiodination of Proteins and Peptides : N-succinimidyl 3-iodobenzoate, derived from tert-butylhydroperoxide, is used in the radioiodination of proteins and peptides, highlighting its application in biochemistry and medical research (Vaidyanathan & Zalutsky, 2006).

  • Synthesis of Hypervalent Iodine Reagents : Tert-butyl hypochlorite is used in the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation, which is crucial in chemical synthesis (Matoušek et al., 2013).

  • Synthesis of mTOR Targeted PROTAC Molecule : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a derivative of tert-butyl 3-iodobenzoate, is used as an intermediate in the synthesis of an mTOR targeted PROTAC molecule (Zhang et al., 2022).

  • Alkenyl Iodobenzoate Derivatives Synthesis : The synthesis of new alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction using tert-butyl iodo benzoperoxoate demonstrates its role in the creation of complex organic compounds (Samadi et al., 2020).

  • Radioiodination of Monoclonal Antibodies : N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate, derived from tert-butyl 3-iodobenzoate, is developed for the radioiodination of monoclonal antibodies, enhancing the retention of the label in tumor cells (Vaidyanathan et al., 2001).

Safety And Hazards

The compound is classified as a hazardous substance. It has a GHS07 pictogram, and its hazard statements include H302 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

tert-butyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUWLKIILSZGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593340
Record name tert-Butyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-iodobenzoate

CAS RN

173406-17-2
Record name tert-Butyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-iodobenzoic acid (50 g, 0.2 mol) in N,N-dimethylformamide (250 mL) was added solid 1,1′-carbonyldiimidazole (32.4 g, 0.2 mol) over 15 min. The resulting mixture was heated at 40° C. for 1 hr, then was added tert-butyl alcohol (29.6 g, 0.4 mol) and 1,8-diazabicyclo[5,4,0]undec-7-ene (30.4 g, 0.2 mol) and heated at 40° C. overnight. The reaction was cooled to room temperature, diluted with water (500 mL) and extracted with hexane (2×500 mL). The combined organic layers were washed with water (2×400 mL), brine (250 mL), dried over anhydrous magnesium sulfate (15 g), filtered and concentrated under reduced pressure to give the title compound (56 g, 92%) as an oil. NMR 60 MHz, (CDCl3), δ 8.3 (m, 1H), 7.8 (m, 2H), 7.0 (m, 1H), 1.6 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Wang, Y Zhang, DM Pinkas, AE Fox… - Journal of medicinal …, 2018 - ACS Publications
Discoidin-domain receptors 1 and 2 (DDR1 and DDR2) are new potential targets for anti-inflammatory-drug discovery. A series of heterocycloalkynylbenzimides were designed and …
Number of citations: 32 pubs.acs.org
ML Shozi, X Zulu, HB Friedrich - South African Journal of Chemistry, 2022 - ajol.info
A series of phosphorus and nitrogen-based ethylene oligomerization ligands of the type Ph2PN (X) PPh 2 where X= i-propyl, n-butyl, ethylbenzene and cyclohexyl substituents are …
Number of citations: 1 www.ajol.info
JYW Mak, KC Wu, PK Gupta, S Barbero… - Journal of Medicinal …, 2021 - ACS Publications
The zinc-containing histone deacetylase enzyme HDAC7 is emerging as an important regulator of immunometabolism and cancer. Here, we exploit a cavity in HDAC7, filled by Tyr303 …
Number of citations: 12 pubs.acs.org
K Okamoto, A Ishikawa, R Okawa, K Yamamoto… - Bioorganic & Medicinal …, 2022 - Elsevier
… By using 24.2 mg of 14 (0.040 mmol) and tert-butyl 3-iodobenzoate (7i), 15i was obtained as yellow amorphous (28 mg, 0.036 mmol, 90%) after purification by silica gel column …
Number of citations: 5 www.sciencedirect.com

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